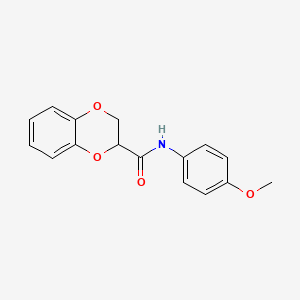
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as MDB or MDB-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MDB-1 is a small molecule that belongs to the class of benzodioxine derivatives, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 exerts its biological effects through a number of mechanisms. It has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. These molecules are known to play a role in the inflammatory response and pain perception. N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has also been shown to interact with certain ion channels and neurotransmitter receptors, which may contribute to its analgesic and anticonvulsant properties.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has been shown to possess a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has also been shown to reduce the levels of certain pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which may contribute to its analgesic and anticonvulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has a number of advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and modified, which allows for the development of analogs with improved activity and selectivity. In addition, N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has been shown to possess a wide range of biological activities, which makes it a useful tool for studying various physiological processes. However, there are also some limitations to using N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 in laboratory experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. In addition, N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has been shown to interact with a number of different targets, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1. One area of interest is the development of analogs with improved activity and selectivity. This could involve modifying the structure of N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 to target specific enzymes or receptors, or developing prodrugs that can be selectively activated in certain tissues or cells. Another area of interest is the investigation of the mechanism of action of N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1. This could involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the structure of N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 and its interactions with target molecules. Finally, there is also potential for the development of novel therapeutic agents based on the structure of N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1. This could involve designing compounds that target specific disease pathways, such as inflammation or pain perception.
Synthesemethoden
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 can be synthesized through a multi-step process that involves the coupling of 4-methoxyaniline with 2,3-dihydroxybenzoic acid, followed by the reduction of the resulting intermediate and subsequent coupling with isobutyl chloroformate. The final step involves the coupling of the resulting intermediate with the amine group of 2-amino-2-methylpropan-1-ol.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-12-8-6-11(7-9-12)17-16(18)15-10-20-13-4-2-3-5-14(13)21-15/h2-9,15H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJOMOXYSOKWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208582.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208585.png)
![N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5208587.png)
![7-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5208593.png)

![(1S*,5R*)-1,3,3-trimethyl-6-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5208605.png)


![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5208628.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5208635.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-methylbutanamide](/img/structure/B5208645.png)

![bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate](/img/structure/B5208673.png)
